N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride

Overview

Description

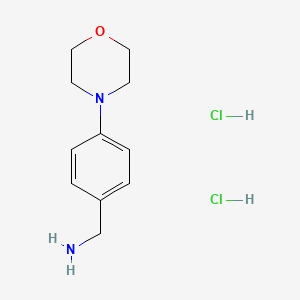

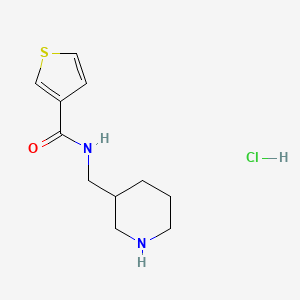

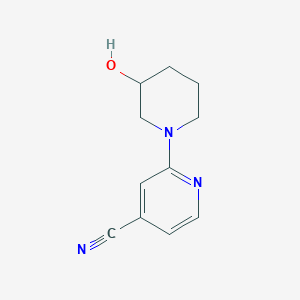

N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS . It is a research chemical and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride is 260.78 g/mol . The SMILES representation of the molecule isC1CC(CNC1)CNC(=O)C2=CSC=C2.Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride are not fully detailed in the search results. It is known that the compound should be stored sealed in a dry room .Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, including N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been the subject of extensive research for their potential as drugs . These compounds are often explored for their biological activity and pharmacological applications.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is a key area of research due to their importance in drug construction. Recent advances in intra- and intermolecular reactions have led to the formation of various piperidine derivatives, which are then evaluated for potential drug efficacy .

Anticancer Agents

Piperidine derivatives are being investigated for their use as anticancer agents. The structure of piperidine is a common feature in many compounds that exhibit a wide range of biological activities, including antiproliferative and antimetastatic effects on various types of cancers .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. Research is ongoing to discover and optimize piperidine-based compounds that can effectively combat microbial and fungal pathogens .

Analgesic and Anti-inflammatory Uses

Compounds with the piperidine moiety have been shown to possess analgesic and anti-inflammatory properties. These characteristics are beneficial in the treatment of pain and inflammation, leading to the development of new therapeutic agents .

Neurological Disorders

Piperidine derivatives are also being studied for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic medications. Their ability to interact with various neurotransmitter systems makes them candidates for addressing a range of neurological conditions .

properties

IUPAC Name |

N-(piperidin-3-ylmethyl)thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9;/h3,5,8-9,12H,1-2,4,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTOMQWQJUPFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)C2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671616 | |

| Record name | N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride | |

CAS RN |

1185313-04-5 | |

| Record name | N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)

![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)

![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)

![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)